molecular formula C17H23N3O2S B2568575 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione CAS No. 477848-87-6

3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

Cat. No. B2568575
CAS RN: 477848-87-6
M. Wt: 333.45
InChI Key: RWYBANSVWMIWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione, also known as CHIDQ, is a heterocyclic compound composed of a cycloheptyl group, an imino group, and a quinazolinethione group. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and chemical biology. In particular, CHIDQ has been used in the synthesis of biologically active compounds and is a potential target for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives, such as quinazolinones and quinazolinethiones, have been synthesized through various methods, showcasing their versatility as building blocks in chemical synthesis. For instance, Ivanov (2006) described the synthesis of quinazolinones using polyphosphoric acid, highlighting their potential as substances capable of exhibiting a wide variety of biological activities Ivanov, 2006. Similarly, Filatov et al. (2018) developed a method for synthesizing tryptanthrin spiro analogues with antitumor activity, demonstrating the potential of quinazoline derivatives in medicinal chemistry Filatov et al., 2018.

Applications in Medicinal Chemistry and Drug Design

Quinazoline derivatives have been extensively studied for their medicinal properties. The synthesis of 3H-quinazolin-4-ones, as discussed by Őrfi et al. (2004), underlines the importance of these compounds in the development of drugs against proliferative diseases. PD153035 and gefitinib (IRESSA) are highlighted as significant inhibitors derived from this compound family, showcasing the critical role of quinazoline derivatives in cancer treatment Őrfi et al., 2004.

Novel Synthetic Routes and Potential Applications

Research also focuses on novel synthetic routes for creating quinazoline derivatives, indicating the continuous exploration of their potential uses. For example, Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel benzo[6,7]cyclohepta[1,2-b]pyridine and benzo[h]quinoline derivatives, assessing their anticancer activities. This study illustrates the ongoing efforts to explore and utilize the unique properties of quinazoline derivatives in scientific research and drug development Behbehani et al., 2020.

properties

IUPAC Name

4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHRQLRWLKBMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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